molecular formula C7H8FNO B8056731 4-Amino-3-fluoro-2-methylphenol CAS No. 1020173-27-6

4-Amino-3-fluoro-2-methylphenol

Cat. No. B8056731
CAS RN: 1020173-27-6
M. Wt: 141.14 g/mol
InChI Key: QSNBIPPOAHDRFM-UHFFFAOYSA-N
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Description

“4-Amino-3-fluoro-2-methylphenol” is a chemical compound with the molecular formula C7H8FNO. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of “this compound” could potentially involve several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially include reactions such as those in the synthesis process mentioned above. More specific reactions would depend on the context in which this compound is being used .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 141.14 and a density of 1.3±0.1 g/cm3. It has a boiling point of 269.9±40.0 °C at 760 mmHg. The compound is a white to yellow solid .

Mechanism of Action

The mechanism of action of “4-Amino-3-fluoro-2-methylphenol” would depend on its application. As an intermediate in organic synthesis, its mechanism of action would involve its reactions with other compounds to form the desired end product .

Safety and Hazards

“4-Amino-3-fluoro-2-methylphenol” may cause burns of eyes, skin, and mucous membranes. It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

4-amino-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(9)7(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNBIPPOAHDRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303218
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020173-27-6
Record name 4-Amino-3-fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020173-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyloxy-3-fluoro-2-methyl-4-nitrobenzene (8 g, 0.031 mol) and 10% Pd—C (1 g) were combined in methanol (100 mL) and the mixture was stirred under an H2 atmosphere (1 atm) overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 4-amino-3-fluoro-2-methylphenol (4.2 g, 96% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.61 (s, 1H), 6.42 (t, J=8.4 Hz, 1H), 7.11 (d, J=8.4 Hz, 1H), 4.28 (s, 2H), 1.96 (s, 3H); MS (ESI) m/z: 142.1 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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